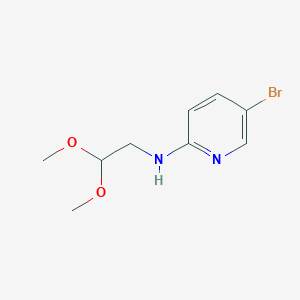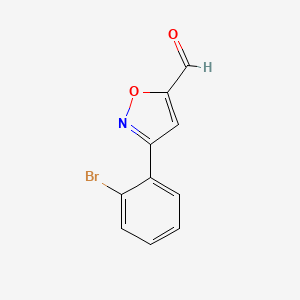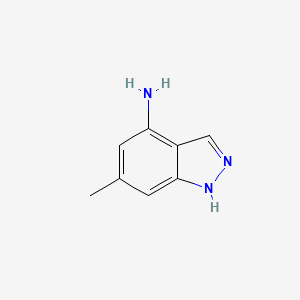
6-Methyl-1H-indazol-4-amine
Descripción general
Descripción
6-Methyl-1H-indazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indazole and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Anticancer Activity
6-Methyl-1H-indazol-4-amine derivatives have been investigated as potential anticancer agents. Researchers designed and synthesized these compounds based on the structural features of existing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors currently in clinical trials . One notable compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 mM. Additionally, it suppressed IDO1 protein expression and induced G2/M cell cycle arrest. These findings suggest that compound 36 holds promise as a potential anticancer agent.
Immunotherapy
IDO1 is an enzyme involved in immune system suppression. It catalyzes the oxidative ring-opening of tryptophan, leading to immune evasion in cancer cells. High IDO1 expression is associated with inadequate outcomes in chemotherapy, radiotherapy, and other immunotherapies. 6-Methyl-1H-indazol-4-amine derivatives, acting as IDO1 inhibitors, may enhance immunotherapy by modulating the kynurenine pathway and promoting T-cell function .
Anti-Inflammatory Properties
Indazole derivatives, including 6-Methyl-1H-indazol-4-amine, have shown anti-inflammatory activity. For instance, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole demonstrated similar anti-inflammatory effects to phenylbutazone. Other synthesized derivatives exhibited weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities .
Synthetic Strategies
Recent synthetic approaches have explored the preparation of 1H- and 2H-indazoles. Transition metal-catalyzed reactions and reductive cyclization methods have been employed to synthesize these heterocyclic compounds. Such strategies contribute to expanding the availability of 6-Methyl-1H-indazol-4-amine derivatives for further research .
Antioxidant Potential
While not directly related to 6-Methyl-1H-indazol-4-amine, other imidazole-containing compounds have been evaluated for antioxidant activity. These investigations provide insights into the broader pharmacological properties of similar heterocyclic moieties .
Mecanismo De Acción
Target of Action
6-Methyl-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities . The primary targets of indazole derivatives are often proteins involved in cellular signaling pathways. For instance, indazole-containing compounds have been used as inhibitors of phosphoinositide 3-kinase (PI3K) and indoleamine 2,3-dioxygenase 1 (IDO1) . These proteins play crucial roles in cell growth, differentiation, and immune response.
Mode of Action
The interaction of 6-Methyl-1H-indazol-4-amine with its targets can result in changes to the function of these proteins. For example, as an inhibitor, the compound can bind to the active site of the target protein, preventing it from carrying out its normal function . This can lead to changes in cellular signaling pathways, affecting the behavior of the cell.
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-1H-indazol-4-amine depend on its specific targets. If the compound acts as an inhibitor of PI3K, it could affect the PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . If it targets IDO1, it could impact the kynurenine pathway, which plays a role in immune response .
Result of Action
The molecular and cellular effects of 6-Methyl-1H-indazol-4-amine’s action depend on its targets and the pathways it affects. For example, if it inhibits PI3K, it could potentially suppress cell growth and proliferation . If it targets IDO1, it could modulate immune response .
Propiedades
IUPAC Name |
6-methyl-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRDLJDPCOWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598310 | |
| Record name | 6-Methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indazol-4-amine | |
CAS RN |
90764-89-9 | |
| Record name | 6-Methyl-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90764-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



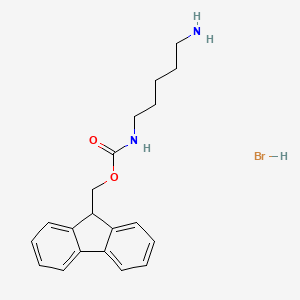


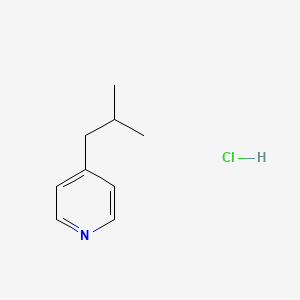



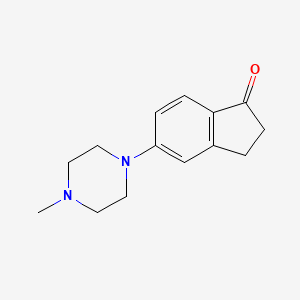
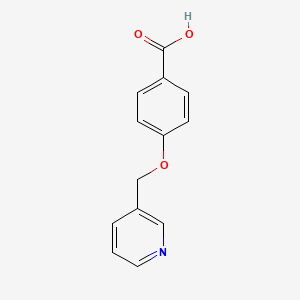
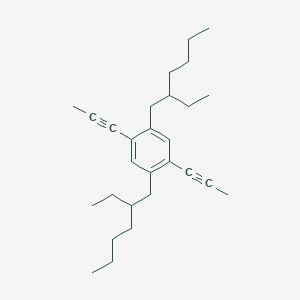
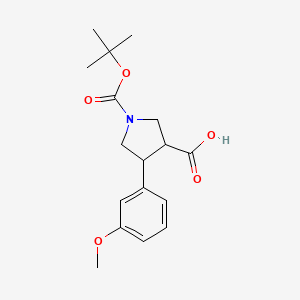
![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)
